molecular formula C9H11N3S B069423 N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine CAS No. 176102-09-3

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine

Cat. No. B069423
M. Wt: 193.27 g/mol
InChI Key: FZEFLYBZCFEREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine (MMB-CHMINACA) is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-3-carboxamides and is structurally related to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA. MMB-CHMINACA has been found in several herbal smoking blends and is sold online as a legal high. It is important to study the synthesis, mechanism of action, and physiological effects of MMB-CHMINACA to better understand its potential risks and benefits.

Mechanism Of Action

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine acts as a potent agonist at the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. Activation of the CB1 receptor leads to the release of dopamine, a neurotransmitter that is associated with pleasure and reward. N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine also has some affinity for the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of inflammation.

Biochemical And Physiological Effects

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, which can lead to cardiovascular complications. It has also been shown to impair lung function and cause respiratory distress. N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has been found to have a high potential for abuse and dependence, and its use has been associated with a range of adverse effects including psychosis, seizures, and renal failure.

Advantages And Limitations For Lab Experiments

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has several advantages for use in laboratory experiments. It is easy to synthesize and has a high potency, which allows for accurate dosing and reproducible results. However, N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has several limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. It also has a high potential for toxicity and can cause harm to laboratory animals if not used carefully.

Future Directions

There are several future directions for research on N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the psychoactive effects of N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine. Additionally, future research could focus on the long-term effects of N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine use on the brain and other organs. Finally, more research is needed to understand the risks and benefits of N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine and other synthetic cannabinoids for human use.

Synthesis Methods

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine can be synthesized using a variety of methods including the reaction of 2-(methylthio)aniline with methyl 3-(1-naphthoyl)indole-2-carboxylate in the presence of a Lewis acid catalyst. The resulting product is then treated with N-methylformamide to yield N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine. Other methods involve the use of different reagents and catalysts, but the basic steps involve the coupling of an indole or indazole derivative with a naphthoyl derivative followed by N-methylation.

Scientific Research Applications

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has been used in several scientific studies to investigate its pharmacological properties. One study found that N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Another study found that N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has a potent analgesic effect in mice, indicating its potential as a pain reliever. N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine has also been used in studies investigating the effects of synthetic cannabinoids on the cardiovascular system and the respiratory system.

properties

CAS RN

176102-09-3

Product Name

N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-methyl-2-methylsulfanylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3S/c1-10-12-8-6-4-3-5-7(8)11-9(12)13-2/h3-6,10H,1-2H3

InChI Key

FZEFLYBZCFEREN-UHFFFAOYSA-N

SMILES

CNN1C2=CC=CC=C2N=C1SC

Canonical SMILES

CNN1C2=CC=CC=C2N=C1SC

Origin of Product

United States

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